Product packaging for Mitochondrial Fusion Promoter M1(Cat. No.:)

Mitochondrial Fusion Promoter M1

Cat. No.: B8072979
M. Wt: 364.0 g/mol
InChI Key: CYVDGZYJHHYIIU-GXHLCREISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Mitochondrial Morphological Changes in Cellular Homeostasis

Mitochondria are dynamic organelles that constantly change their shape, size, and location within the cell to meet physiological demands. This plasticity, governed by the processes of fusion and fission, is crucial for cellular homeostasis. Mitochondrial fusion allows for the mixing of mitochondrial contents, including mitochondrial DNA (mtDNA), proteins, and metabolites. This process helps to buffer against the accumulation of damaged components, thereby maintaining a healthy and functional mitochondrial network. Conversely, mitochondrial fission is essential for the removal of damaged mitochondria through a process known as mitophagy, as well as for mitochondrial transport and distribution during cell division. A disruption in the delicate balance between fusion and fission can lead to mitochondrial dysfunction, a common factor in a wide array of human diseases. conditionmed.org

Overview of Mitochondrial Fusion and Fission Processes

Mitochondrial fusion is a multi-step process mediated by large GTPases. The fusion of the outer mitochondrial membrane is controlled by Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2). nih.govresearchgate.netuvic.ca These proteins are located on the outer mitochondrial membrane and can form both homotypic (Mfn1-Mfn1 or Mfn2-Mfn2) and heterotypic (Mfn1-Mfn2) complexes to tether adjacent mitochondria and facilitate membrane fusion. nih.gov The fusion of the inner mitochondrial membrane is regulated by Optic Atrophy 1 (OPA1).

Mitochondrial fission, the process of dividing a single mitochondrion into two, is primarily driven by the Dynamin-related protein 1 (Drp1). Drp1 is a cytosolic protein that is recruited to the mitochondrial surface at specific constriction sites, where it assembles into a ring-like structure that constricts and severs the mitochondrion.

Introduction to Mitochondrial Fusion Promoter M1 as a Small Molecule Modulator

This compound is a cell-permeable hydrazone compound that has been identified as a promoter of mitochondrial fusion. nih.govsigmaaldrich.comarkanlabs.com It has been shown to protect cells from cell death associated with mitochondrial fragmentation. rndsystems.com M1 is a valuable tool for studying the consequences of enhanced mitochondrial fusion and holds potential as a therapeutic agent for diseases linked to mitochondrial fragmentation. nih.gov

Detailed Research Findings on M1

Subsequent research has further elucidated the effects and potential mechanisms of M1 in various cellular and disease models.

Effects on Mitochondrial Morphology and Function:

M1 has been demonstrated to induce the elongation of mitochondria in various cell types. caymanchem.com For instance, it promotes mitochondrial fusion in mouse embryonic fibroblasts (MEFs) that are deficient in either Mfn1 or Mfn2. caymanchem.com This suggests that M1 can act to enhance the fusion process even when key components of the fusion machinery are compromised. nih.gov Importantly, M1 appears to selectively promote fusion in mitochondria that are already fragmented and does not cause excessive fusion, or hyperfusion, in cells with normal mitochondrial morphology. nih.gov

Functionally, M1 has been shown to improve cellular respiration and enhance glucose-stimulated insulin (B600854) secretion in pancreatic β-cells that have been exposed to cholesterol, a condition known to induce mitochondrial dysfunction. rndsystems.comselleckchem.commedchemexpress.comcellsignal.com In these cells, M1 treatment was also found to decrease the production of mitochondrial reactive oxygen species (ROS) and restore the mitochondrial membrane potential. medchemexpress.com

Mechanism of Action:

While the precise mechanism by which M1 promotes mitochondrial fusion is still under investigation, it is known to be dependent on a basal level of fusion activity, as it does not induce fusion in cells completely lacking both Mfn1 and Mfn2. nih.gov Early studies suggested a potential role for the catalytic α and β subunits of ATP synthase in mediating the effects of M1. nih.gov However, subsequent research in human induced pluripotent stem cells (iPSCs) showed that M1 promoted mitochondrial fusion without altering the expression of these ATP synthase subunits, indicating that other mechanisms are likely involved. nih.gov One study has suggested that M1 may exert its effects by increasing the expression of Mfn2. selleckchem.com Another study has implicated the inhibition of the PI3K-AKT signaling pathway in the protective effects of M1 against cigarette smoke-induced inflammation and mitochondrial dysfunction. nih.gov

Applications in Cellular and Disease Models:

The ability of M1 to promote mitochondrial fusion and rescue mitochondrial dysfunction has been explored in a variety of disease models.

Neuroprotection: M1 has been shown to protect neuronal cells from cytotoxicity induced by MPP+, a neurotoxin that causes mitochondrial fragmentation. caymanchem.com It has also been found to improve cognitive deficits in a rat model of doxorubicin-induced "chemobrain" by mitigating mitochondrial dysfunction and neuroinflammation. caymanchem.com

Cardioprotection: In a rat model of prediabetes, chronic treatment with M1 improved cardiac mitochondrial function and dynamics, leading to a reduction in cardiac arrhythmias and infarct size following ischemia-reperfusion injury. nih.gov It has also been shown to alleviate brain damage in rats subjected to cardiac ischemia/reperfusion. selleckchem.commedchemexpress.com

Stem Cell Differentiation: M1 has been found to promote the cardiac differentiation of human iPSCs. nih.gov By inducing the fusion of the naturally fragmented mitochondria in these cells, M1 facilitates their commitment to a cardiac lineage. nih.gov

Other Applications: M1 has been used to study the link between mitochondrial dynamics and genome stability. sigmaaldrich.com It has also been shown to reduce apoptosis and inhibit the decrease in testosterone (B1683101) levels in mouse Leydig cells induced by an organophosphate. caymanchem.com Furthermore, M1 has been observed to attenuate airway inflammation and oxidative stress caused by cigarette smoke. nih.gov

Table 1: Summary of M1 Research Findings

Area of Investigation Cell/Animal Model Key Findings References
Mitochondrial Morphology Mouse Embryonic Fibroblasts (Mfn1-/- or Mfn2-/-)Induces mitochondrial elongation. caymanchem.com
Human Induced Pluripotent Stem CellsPromotes fusion of fragmented mitochondria. nih.gov
Mitochondrial Function Pancreatic β-cells (cholesterol-exposed)Improves cellular respiration and glucose-stimulated insulin secretion. rndsystems.comselleckchem.commedchemexpress.comcellsignal.com
Pancreatic β-cellsDecreases mitochondrial ROS and restores membrane potential. medchemexpress.com
Mechanism of Action Mouse Embryonic Fibroblasts (Mfn1/2 double knockout)Pro-fusion effect requires basal fusion activity. nih.gov
Human Induced Pluripotent Stem CellsPro-fusion effect is independent of changes in ATP5A or ATP5B expression. nih.gov
Rat model of cardiac I/R injuryIncreases expression of Mitofusin 2. selleckchem.com
Cigarette smoke-exposed cellsInhibits the PI3K-AKT signaling pathway. nih.gov
Neuroprotection SH-SY5Y cells (MPP+-treated)Protects against mitochondrial fragmentation and cytotoxicity. caymanchem.com
Rat model of "chemobrain"Improves cognitive function by mitigating mitochondrial dysfunction and neuroinflammation. caymanchem.com
Cardioprotection Prediabetic rats (cardiac I/R injury)Improves cardiac mitochondrial function and reduces infarct size. nih.gov
Rats (cardiac I/R injury)Alleviates brain damage. selleckchem.commedchemexpress.com
Stem Cell Differentiation Human Induced Pluripotent Stem CellsPromotes differentiation into a cardiac lineage. nih.gov
Other Applications Mouse Leydig cells (organophosphate-treated)Reduces apoptosis and testosterone decrease. caymanchem.com
Cigarette smoke-exposed cells and miceAttenuates airway inflammation and oxidative stress. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl4N2O B8072979 Mitochondrial Fusion Promoter M1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVDGZYJHHYIIU-GXHLCREISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into Mitochondrial Fusion Promotion by Mitochondrial Fusion Promoter M1

Mitochondrial Fusion Promoter M1, a cell-permeable phenylhydrazone compound, has been identified as a significant modulator of mitochondrial morphology. nih.gov Its mechanism centers on influencing the core protein machinery that governs the balance between mitochondrial fusion and fission.

Direct Effects on Mitochondrial Fusion Machinery Proteins

The fusion of mitochondria is a complex process controlled by proteins located on both the outer and inner mitochondrial membranes. M1 directly influences these key proteins to promote a more fused mitochondrial network.

Mitofusins (MFN1 and MFN2) are GTPase proteins embedded in the outer mitochondrial membrane that are essential for the fusion of mitochondria. researchgate.netscienceopen.com They can form both homotypic (MFN1-MFN1 or MFN2-MFN2) and heterotypic (MFN1-MFN2) complexes to mediate the tethering and fusion of adjacent mitochondria. researchgate.netscienceopen.com

Studies have shown that this compound can enhance the expression of these crucial proteins. For instance, treatment with M1 has been observed to increase the expression of Mitofusin 2. researchgate.net Furthermore, in cells subjected to chemical stress, M1 treatment significantly increased the expression of both MFN1 and MFN2. nih.gov This upregulation of mitofusins is a key aspect of its function in promoting mitochondrial fusion. Interestingly, M1 is capable of inducing the elongation of mitochondria even in fibroblast cells that are genetically deficient in either MFN1 or MFN2, suggesting it can compensate for the absence of one of these proteins. nih.gov

FindingCell/Model SystemM1 ConcentrationDurationOutcomeReference
Increased MFN2 expressionNot specifiedNot specifiedNot specifiedUpregulation of MFN2 researchgate.net
Increased MFN1 & MFN2 expressionTM3 mouse Leydig cells1 µM12 hSignificant increase in TPHP-induced expression of Mfn1 and Mfn2 nih.gov
Mitochondrial elongation in knockout cellsMfn1-/- or Mfn2-/- mouse embryonic fibroblasts (MEFs)5-25 µM24 hPromoted mitochondrial elongation nih.gov

Research demonstrates that M1's ability to promote mitochondrial fusion and protect against cellular dysfunction, such as in diabetic cardiomyopathy, is dependent on OPA1. In models of diabetic hearts, M1 treatment attenuated the stress-induced reduction in OPA1 expression. Similarly, in cultured cardiomyocytes exposed to high glucose, M1 increased the expression of OPA1, and the beneficial effects of M1 were nullified when OPA1 was silenced using siRNA. This highlights the OPA1-dependent nature of M1's mechanism. M1 has also been shown to increase OPA1 expression in other cell types under stress. nih.gov

FindingCell/Model SystemConditionOutcome of M1 TreatmentDependencyReference
Attenuated OPA1 reductionDiabetic rat heartsDiabetesPrevented the decrease in OPA1 expression-
Increased OPA1 expressionHigh glucose-treated primary cardiomyocytesHigh GlucoseIncreased OPA1 expression and promoted fusionEffects were blunted by OPA1 siRNA knockdown
Increased OPA1 expressionTM3 mouse Leydig cellsTPHP-induced stressSignificantly increased OPA1 expression- nih.gov

Mitochondrial dynamics are maintained by a balance between fusion and fission. The primary proteins responsible for mitochondrial fission are Dynamin-related protein 1 (DRP1), which is recruited from the cytosol, and its receptor on the outer mitochondrial membrane, Mitochondrial Fission Factor (MFF).

This compound exerts its influence not only by promoting fusion proteins but also by suppressing key fission proteins. In a study involving airway epithelial cells exposed to cigarette smoke extract, which typically induces mitochondrial fragmentation, pretreatment with M1 protected mitochondrial function. This protective effect was achieved by decreasing the expression of both DRP1 and MFF, thereby shifting the dynamic balance towards fusion. This indicates that M1's mechanism involves a dual action of upregulating fusion machinery while simultaneously downregulating the fission machinery.

FindingCell/Model SystemConditionOutcome of M1 TreatmentReference
Decreased fission protein expressionCigarette smoke extract (CSE)-treated airway epithelial cells (BEAS-2B)CSE-induced stressDecreased expression of DRP1 and MFF

Requirements for this compound-Mediated Mitochondrial Fusion

The efficacy of this compound is not universal but is contingent on the pre-existing state of the cell's mitochondrial machinery and morphology.

Dependence on Basal Mitochondrial Fusion Activity

A critical requirement for the pro-fusion activity of M1 is the presence of a functional basal mitochondrial fusion apparatus. Studies using mouse embryonic fibroblasts (MEFs) have conclusively shown that M1 is unable to promote mitochondrial fusion in cells where the core fusion machinery has been completely removed. Specifically, in MEFs that are double-knockouts for both Mfn1 and Mfn2, or for Opa1, M1 treatment fails to induce any mitochondrial elongation. This demonstrates that M1 is not a bypass for the endogenous fusion proteins but rather an enhancer of their function.

Context-Dependent Effects on Mitochondrial Morphology (Fragmented vs. Wild-type Mitochondria)

The action of this compound is notably context-dependent, with its most pronounced effects observed in cells exhibiting fragmented mitochondria. In such cells, where the mitochondrial network is broken down into smaller, punctate organelles, M1 effectively promotes their fusion into elongated, tubular structures.

Conversely, in wild-type cells that already possess a healthy, filamentous mitochondrial network, M1 does not induce a state of excessive fusion, or hyperfusion. This selective activity suggests that M1 acts to restore normal mitochondrial morphology in states of dysfunction, rather than indiscriminately promoting fusion in all contexts. This makes it a tool for correcting pathological mitochondrial fragmentation.

Exploration of Downstream Signaling Pathways and Molecular Interactions

The pro-fusion activity of this compound is not due to direct enzymatic interactions but rather through the modulation of complex signaling networks that govern mitochondrial dynamics. Research into its mechanism reveals a nuanced interplay with various pathways and protein modifications, rather than a single, direct target.

Absence of Direct Interaction with ATP Synthase Subunits (ATP5A/B)

Initial hypotheses suggested that M1's mechanism might involve the catalytic α and β subunits of ATP synthase (ATP5A and ATP5B, respectively), as their expression has been linked to mitochondrial morphology. nih.gov However, studies in human induced pluripotent stem cells (iPSCs) have demonstrated that M1 promotes the fusion of fragmented mitochondria without altering the mRNA or protein expression levels of ATP5A or ATP5B. nih.gov This finding indicates that the catalytic core of ATP synthase is likely not the direct mechanism by which M1 exerts its effects and that M1's pro-fusion activity does not depend on increasing the expression of these specific subunits. nih.gov

Lack of General Kinase Interaction Profile

To determine if M1's effects were mediated by broad interactions with cellular kinases, a comprehensive screening was conducted. A high-throughput assay testing M1 against a panel of 468 human protein kinases, which covers more than 80% of the human kinome, revealed no significant thermodynamic interactions. nih.gov This lack of a general kinase interaction profile suggests that M1 is not a general kinase inhibitor or activator and that its mechanism is more specific, likely acting downstream or independently of a direct kinase-binding event. nih.gov

Involvement of PI3K-AKT Signaling Pathway in Specific Contexts

In the context of cigarette smoke (CS)-induced airway inflammation, M1 has been shown to exert protective effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. nih.gov In both cell culture models using cigarette smoke extract (CSE) and in vivo mouse models, M1 pretreatment was found to inhibit the activation of the PI3K-AKT pathway. nih.gov This inhibition was associated with a reduction in inflammatory cytokines, decreased oxidative stress, and the restoration of mitochondrial dynamic balance, characterized by increased levels of fusion proteins (MFN2, OPA1) and decreased levels of fission proteins (DRP1, MFF). nih.gov These findings point to the PI3K-AKT pathway as a key mediator of M1's therapeutic effects in CS-induced airway damage. nih.gov

Role of CK2α-Stat3 and PTP1B-Stat3 Pathways in OPA1-Mediated Effects

The regulation of Optic Atrophy 1 (OPA1), a crucial protein for inner mitochondrial membrane fusion, is a key aspect of mitochondrial dynamics. The transcription factor Signal Transducer and Activator of Transcription 3 (Stat3) can directly bind to the promoter of the OPA1 gene to upregulate its expression. nih.govnih.gov The activation of Stat3 is influenced by kinases such as Casein Kinase 2 alpha (CK2α) and the phosphatase PTP1B. For instance, the bioactive compound Paeonol has been shown to promote OPA1-mediated mitochondrial fusion by directly targeting CK2α, which in turn activates the Jak2-Stat3 signaling pathway, leading to increased OPA1 transcription. nih.gov While direct studies linking M1 to these specific Stat3 regulatory pathways are still emerging, the established role of Stat3 in controlling OPA1 expression presents a plausible downstream mechanism for M1's effects on mitochondrial fusion. nih.govresearchgate.net

Interplay with Post-Translational Modifications of Mitochondrial Proteins

The balance between mitochondrial fusion and fission is tightly regulated by post-translational modifications (PTMs) of core dynamin-related proteins. nih.govnih.gov These modifications, including phosphorylation, ubiquitination, and SUMOylation, act as molecular switches that alter protein stability, localization, and activity. nih.govresearchgate.net

Key proteins governing mitochondrial dynamics are subject to extensive PTMs:

Mitofusin 1 (MFN1): Phosphorylation of MFN1 by kinases like ERK1/2 and PKCβ can modulate its activity. Ubiquitination of MFN1 typically leads to its degradation by the proteasome, thereby inhibiting fusion. researchgate.net

Dynamin-related protein 1 (DRP1): DRP1 is a primary target of PTMs that regulate fission. nih.govscienceopen.com Phosphorylation at different sites can either promote or inhibit its activity. For example, phosphorylation at Serine 616 is generally associated with increased fission, while phosphorylation at Serine 637 can be inhibitory. researchgate.net M1 treatment has been shown to decrease the expression of DRP1 in certain stress models, counteracting the pro-fission state. nih.gov

M1's ability to promote a fusion-dominant state likely involves influencing the complex network of kinases and phosphatases that dictate the PTM status of these key mitochondrial proteins.

Table 1: Summary of M1's Influence on Signaling Pathways and Protein Modifications

Pathway/Protein Effect of M1 Interacting Proteins/Context Implication for Mitochondrial Dynamics
ATP Synthase (ATP5A/B) No direct interaction or change in expression nih.gov Human iPSCs M1's mechanism is independent of ATP synthase subunit upregulation. nih.gov
General Kinases No significant interaction observed nih.gov Panel of 468 human kinases Suggests a specific mechanism of action, not broad kinase modulation. nih.gov
PI3K-AKT Pathway Inhibition nih.gov Cigarette smoke-induced stress models Reduces inflammation and restores fusion/fission balance. nih.gov
OPA1 Increased expression nih.gov Cigarette smoke exposure; Diabetic nephropathy models nih.govresearchgate.net Promotes inner mitochondrial membrane fusion.
DRP1 Decreased expression nih.gov Cigarette smoke exposure models Reduces mitochondrial fission. nih.gov

| TRIM22-OPA1 Interaction | Counteracts TRIM22 effects researchgate.net | Diabetic nephropathy models | Prevents OPA1 ubiquitination and degradation. nih.govresearchgate.net |

Effects on TRIM22-OPA1 Interactions and Ubiquitination

The E3 ubiquitin ligase Tripartite Motif-Containing 22 (TRIM22) has been identified as a negative regulator of mitochondrial fusion. nih.gov Mechanistic studies have shown that TRIM22 directly interacts with OPA1, leading to its ubiquitination and subsequent degradation. nih.gov This action promotes mitochondrial dysfunction and apoptosis. In a model of diabetic nephropathy where TRIM22 expression is elevated, treatment with M1 was shown to relieve the TRIM22-induced mitochondrial dysfunction. researchgate.net By promoting mitochondrial fusion, M1 can counteract the detrimental effects of TRIM22 overexpression, likely by preserving the functional pool of OPA1 and preventing its degradation. nih.govresearchgate.net This highlights a mechanism where M1 intervenes in the protein quality control pathways that regulate the stability of core fusion machinery.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound M1
Paeonol Pae
Pregnenolone
Progesterone (B1679170)
Celastrol

Broader Effects on Mitochondrial Bioenergetics and Function

Enhancement of Cellular Respiration and Oxidative Phosphorylation (OXPHOS)

M1 has been demonstrated to improve cellular respiration and potentiate glucose-stimulated insulin (B600854) secretion in pancreatic β-cells that have been compromised by cholesterol accumulation. tocris.com In these cells, cholesterol overload leads to diminished cellular respiration, which M1 treatment can effectively prevent. cellsignal.comselleckchem.com This restoration of respiratory function is crucial for maintaining cellular energy homeostasis.

Studies in human induced pluripotent stem cells (iPSCs) have shown that M1's ability to promote mitochondrial fusion is associated with the differentiation of these cells into an early mesodermal cardiac lineage, a process heavily reliant on efficient energy production through oxidative phosphorylation. nih.gov Furthermore, research on mouse embryonic fibroblasts (MEFs) lacking either Mitofusin-1 (Mfn1) or Mitofusin-2 (Mfn2), key proteins in mitochondrial fusion, revealed that M1 treatment boosted the levels of ATP5A and ATP5B, which are subunits of mitochondrial ATP synthase (Complex V). sigmaaldrich.comresearchgate.net This suggests that M1 can compensate for deficiencies in the fusion machinery to enhance the expression of critical OXPHOS components. In diabetic rat models, M1 administration enhanced mitochondrial respiratory capacity, highlighting its potential to counteract metabolic dysfunction. nih.gov

The compound's ability to promote cellular respiration is a key aspect of its protective effects in various models of cellular stress. medchemexpress.comtargetmol.com By ensuring the efficient functioning of the electron transport chain and ATP synthesis, M1 helps maintain the cellular energy charge required for survival and normal physiological processes.

Preservation of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for driving ATP synthesis. M1 has been shown to preserve and even enhance ΔΨm in cells under stress. In BRIN-BD11 pancreatic beta cells, treatment with M1 enhanced the mitochondrial membrane potential, which was compromised under conditions of cellular stress. medchemexpress.com Specifically, a 12-hour treatment with 20 μM M1 was observed to increase the mitochondrial membrane potential from a fold change of 0.29±0.05 to 0.5±0.07. medchemexpress.com

This preservation of ΔΨm is a direct consequence of improved mitochondrial function and integrity facilitated by M1-induced fusion. A healthy, fused mitochondrial network is better equipped to maintain the proton gradient across the inner mitochondrial membrane, which is the driving force for ATP production. The ability of M1 to maintain ΔΨm is a key mechanism through which it protects cells from apoptosis and dysfunction. nih.gov

Modulation of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

M1's influence on cellular metabolism is further evidenced by its modulation of the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR). OCR is a direct measure of mitochondrial respiration, while ECAR is an indicator of glycolysis. nih.gov

Reduction of Mitochondria-Derived Reactive Oxygen Species (ROS) and Oxidative Stress

Mitochondria are a primary source of reactive oxygen species (ROS), which, when produced in excess, can lead to oxidative stress and cellular damage. frontiersin.orgyoutube.com M1 has demonstrated a significant capacity to reduce the generation of mitochondria-derived ROS and alleviate oxidative stress. medchemexpress.comnih.gov

In BRIN-BD11 pancreatic beta cells, M1 treatment decreased mitochondrial ROS levels to 1.0±0.44-fold. medchemexpress.commedchemexpress.com This reduction in ROS is likely a consequence of improved mitochondrial efficiency and a more tightly coupled electron transport chain, which minimizes electron leakage and subsequent superoxide (B77818) formation. In a model of diabetic cardiomyopathy, M1 treatment attenuated oxidative stress and reduced mitochondria-derived superoxide production. nih.gov Similarly, in airway epithelial cells exposed to cigarette smoke extract, M1 pretreatment reduced levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of the antioxidant enzyme superoxide dismutase (SOD). nih.govresearchgate.net

Research Findings on this compound

ParameterCell/Model SystemTreatment DetailsObserved EffectReference(s)
Cellular Respiration Cholesterol-exposed pancreatic β cellsM1 treatmentPrevents cholesterol-mediated suppression of cellular respiration. tocris.comcellsignal.comselleckchem.com
OXPHOS Mfn1 or Mfn2 knockout MEFs5 µM M1 for 24hBoosted the downregulated ATP5A and ATP5B protein levels. sigmaaldrich.comresearchgate.net
Mitochondrial Respiration Diabetic ratsM1 treatment (2 mg/kg/d)Enhanced mitochondrial respiratory capacity. nih.gov
Mitochondrial Membrane Potential BRIN-BD11 pancreatic beta cells20 μM M1 for 12hEnhanced mitochondrial membrane potential from 0.29±0.05 fold to 0.5±0.07 fold. medchemexpress.commedchemexpress.com
Oxygen Consumption Rate (OCR) Cholesterol-exposed pancreatic beta cells20 μM M1 for 12hPrevents the impairment of oxygen consumption rate. medchemexpress.commedchemexpress.com
Extracellular Acidification Rate (ECAR) Cholesterol-enriched pancreatic beta cells20 μM M1 for 12hPrevents the impairment of extracellular acidification rate. medchemexpress.commedchemexpress.com
Mitochondrial ROS BRIN-BD11 pancreatic beta cells20 μM M1 for 12hDecreased mito ROS to 1.0±0.44 fold. medchemexpress.commedchemexpress.com
Oxidative Stress Cigarette smoke extract-treated airway epithelial cellsM1 pretreatmentReduced ROS and malondialdehyde (MDA) levels; increased superoxide dismutase (SOD) activity. nih.govresearchgate.net
Oxidative Stress Diabetic ratsM1 treatment (2 mg/kg/d)Attenuated oxidative stress and reduced mitochondria-derived superoxide production. nih.gov

Cellular and Tissue Specific Effects of Mitochondrial Fusion Promoter M1

Impact on Stem Cell Biology and Differentiation

Mitochondrial dynamics are increasingly recognized as a critical regulator of stem cell fate. The morphology and function of mitochondria undergo dramatic shifts as pluripotent stem cells differentiate into specialized lineages. M1, by promoting mitochondrial fusion, has been shown to be a key player in directing these differentiation pathways. nih.govscispace.com

Promotion of Cardiomyocyte Differentiation from Human Induced Pluripotent Stem Cells (iPSCs)

Research has shown that M1 can effectively promote the differentiation of human induced pluripotent stem cells (iPSCs) into cardiomyocytes. nih.govnih.gov In their undifferentiated state, iPSCs typically possess fragmented, spherical mitochondria. nih.gov Treatment with M1 induces the fusion of these mitochondria, a process that coincides with an enhanced commitment to the cardiac lineage. nih.govcellsignal.com Studies utilizing a 3D embryoid body (EB) model for spontaneous cardiac differentiation demonstrated that the application of M1 significantly increased the percentage of beating EBs and the expression of genes specific to heart muscle cells. nih.govnih.gov This pro-cardiogenic effect highlights the crucial role of mitochondrial morphology in cardiac development. nih.gov

Influence on Mesodermal Cardiac Lineage Specification

The promotion of cardiomyocyte differentiation by M1 is intrinsically linked to its influence on the specification of the mesodermal cardiac lineage. nih.gov Mitochondrial dynamics are a key factor in the commitment of iPSCs to this specific lineage. nih.govscispace.com By stimulating mitochondrial fusion, M1 helps guide the differentiation process towards an early mesodermal cardiac fate. nih.govcellsignal.com This suggests that manipulating mitochondrial morphology through compounds like M1 could be a promising strategy for generating cardiac cells from iPSCs for research and potential therapeutic applications. nih.gov The pro-fusion and pro-cardiogenic effects of M1 appear to occur without altering the expression of key components of the ATP synthase enzyme complex. nih.govnih.gov

Effects on Chondrogenic Differentiation of Cartilage Progenitor/Stem Cells

The influence of M1 on differentiation extends to cartilage progenitor/stem cells (CPSCs). Studies have shown that promoting mitochondrial fusion can enhance the chondrogenic, or cartilage-forming, differentiation of these cells. nih.govnih.gov During the induced chondrogenesis of CPSCs, there is a natural upregulation of mitochondrial fusion markers. nih.gov The mass of mitochondria also increases in differentiated CPSCs compared to their undifferentiated counterparts. nih.gov By treating CPSCs with a mitochondrial fusion promoter, researchers observed an upregulation of key chondrogenic markers. nih.gov This indicates that, similar to its effects on cardiac differentiation, M1 can positively influence the differentiation of stem cells into cartilage. nih.gov

Modulation of Neuronal and Axonal Health and Regeneration

Axon regeneration is a highly energy-dependent process that relies on the efficient transport of mitochondria to the site of injury. pnas.orgnih.gov M1 has emerged as a significant modulator of mitochondrial dynamics within neurons, with profound implications for both peripheral and central nervous system regeneration. pnas.orgnih.gov

Enhancement of Axonal Mitochondrial Motility and Transport Velocity

M1 has been demonstrated to enhance the motility and transport velocity of mitochondria within axons. pnas.orgnih.gov In studies involving cultured adult dorsal root ganglion (DRG) neurons, treatment with M1 led to a noticeable increase in the size of mitochondria in the distal parts of axons. pnas.org Furthermore, ex vivo time-lapse imaging has shown that M1 significantly increases mitochondrial length, motility, and the speed at which they are transported along peripheral axons of the sciatic nerves. nih.govresearchgate.net This enhancement of mitochondrial dynamics is a key factor in providing the necessary energy for axonal regrowth. pnas.orgnih.gov

Promotion of Axon Regeneration in Peripheral and Central Nervous System Models

The ability of M1 to enhance mitochondrial dynamics translates into a significant promotion of axon regeneration in both the peripheral nervous system (PNS) and the central nervous system (CNS). pnas.orgnih.gov In the PNS, which has a greater natural capacity for regeneration than the CNS, M1 has been shown to accelerate in vivo axon regeneration following injury. nih.govnih.govresearchgate.net

More remarkably, M1 has shown promise in promoting regeneration in the CNS, where it is notoriously limited. pnas.orgresearchgate.net In models of optic nerve crush, a CNS injury that typically leads to permanent vision loss, treatment with M1 has been shown to promote the regeneration of a significant number of axons through the optic chiasm to various visual targets in the brain. pnas.orgnih.govresearchgate.net This regeneration was substantial enough to lead to the recovery of local field potentials in the superior colliculus and the restoration of visual functions like the pupillary light reflex. pnas.orgnih.govwms-site.com The pro-regenerative effects of M1 are dependent on the presence of key mitochondrial fusion proteins, as the knockdown of these genes negates the growth-promoting effects of the compound. pnas.orgnih.govresearchgate.net

Effects on Metabolic and Endocrine Cell Function

Mitochondrial Fusion Promoter M1 has shown significant efficacy in improving the function of pancreatic beta cells, particularly in the context of metabolic stress. In pancreatic beta cells exposed to high levels of cholesterol, which typically impairs their function, M1 potentiates glucose-stimulated insulin (B600854) secretion (GSIS). tocris.comrndsystems.commedchemexpress.com The process of GSIS is critically dependent on mitochondrial metabolism, which generates the necessary ATP signals to trigger insulin release. nih.govresearchgate.net Cholesterol accumulation in beta cells leads to diminished cellular respiration and compromised GSIS. cellsignal.com Treatment with M1 prevents this cholesterol-mediated suppression of cellular respiration and restores the cells' ability to secrete insulin in response to glucose. medchemexpress.comcellsignal.commedchemexpress.com

Table 3: Effect of M1 on Glucose-Stimulated Insulin Secretion (GSIS)

Cell Model Condition Effect of M1 Reference
Pancreatic Beta Cells (BRIN-BD11) Cholesterol-exposed Restores GSIS. medchemexpress.commedchemexpress.com
Pancreatic Beta Cells Cholesterol-exposed Potentiates GSIS and improves cellular respiration. tocris.comrndsystems.comcellsignal.com

The functional improvements in pancreatic beta cells treated with M1 are linked to its ability to restore normal mitochondrial structure. medchemexpress.com In pancreatic beta cells where mitochondrial architecture has been disrupted by cholesterol accumulation, M1 treatment leads to a restoration of the mitochondrial network. medchemexpress.commedchemexpress.com Healthy beta cells rely on a dynamic mitochondrial network to function correctly. nih.gov The deletion of key fusion proteins, such as Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), in pancreatic beta cells disrupts mitochondrial architecture and eliminates glucose-stimulated insulin secretion. biorxiv.org M1 promotes the elongation of mitochondria, counteracting the fragmentation induced by metabolic stress. medchemexpress.com Specifically, in BRIN-BD11 pancreatic beta cells, M1 was shown to restore mitochondrial architecture, enhance the mitochondrial membrane potential, and decrease mitochondrial reactive oxygen species (mitoROS). medchemexpress.commedchemexpress.com

The effect of this compound on testicular Leydig cells, the primary producers of testosterone (B1683101), appears to be context-dependent, with studies showing contrasting results between ex vivo and in vivo applications. nih.govfrontiersin.org Leydig cells are crucial for male reproductive health, and their function is heavily reliant on mitochondrial activity for steroidogenesis. frontiersin.orgunmc.edu

In ex vivo studies, treating isolated aged Leydig cells with M1 demonstrated beneficial effects. nih.govfrontiersin.org The treatment enhanced the formation of the mitochondrial tubular network, improved mitochondrial bioenergetics, and led to higher testosterone biosynthesis compared to untreated cells. nih.govfrontiersin.orgnih.gov This suggests that promoting mitochondrial fusion can potentially enhance the health and steroid-producing capacity of aged Leydig cells. nih.gov

Conversely, in vivo studies where aged rats were treated with M1 daily for an extended period showed detrimental effects. nih.govfrontiersin.org This long-term in vivo treatment resulted in decreased testosterone formation, reduced levels of steroidogenic proteins, and increased apoptosis, suggesting M1 toxicity in the testis under these conditions. nih.govfrontiersin.orgnih.gov However, M1 has also been shown to reduce apoptosis and inhibit decreases in testosterone levels induced by the organophosphate triphenyl phosphate (B84403) in TM3 mouse Leydig cells, indicating a potentially protective role against specific chemical insults. caymanchem.com These contradictory findings suggest that while modulating mitochondrial dynamics is a promising avenue for regulating Leydig cell function, the method and duration of administration are critical factors. nih.govfrontiersin.org

Table 4: Effects of M1 on Leydig Cell Function

Study Type Model Key Findings Outcome Reference
Ex vivo Isolated aged rat Leydig cells Enhanced mitochondrial tubular network, improved mitochondrial function. Higher testosterone biosynthesis. nih.govfrontiersin.orgnih.gov
In vivo Aged rats (daily treatment) Increased apoptosis. Decreased testosterone formation, suggesting M1 toxicity. nih.govfrontiersin.orgnih.gov
In vitro TM3 mouse Leydig cells Reduced apoptosis induced by triphenyl phosphate. Inhibited decrease in testosterone levels. caymanchem.com

Immunomodulatory Effects

The dynamic nature of mitochondrial morphology, governed by the opposing processes of fusion and fission, plays a pivotal role in the metabolic programming and ultimate fate of immune cells. The chemical compound this compound has emerged as a key tool in elucidating the immunomodulatory consequences of enhanced mitochondrial fusion, particularly within T lymphocyte populations.

Induction of Mitochondrial Fusion in Effector T Cells

Effector T cells (TE), which are actively engaged in immune responses, are characterized by fragmented, punctate mitochondria and a metabolic reliance on aerobic glycolysis. In contrast, memory T cells (TM), which are long-lived and provide lasting immunity, exhibit fused, networked mitochondria and primarily utilize oxidative phosphorylation (OXPHOS) and fatty acid oxidation. nih.govjohnshopkins.edu Research has demonstrated that the application of this compound can pharmacologically induce a shift in mitochondrial morphology in effector T cells towards that observed in memory T cells. nih.gov

Studies have shown that culturing effector T cells, specifically those activated with interleukin-2 (B1167480) (IL-2), in the presence of M1, often in conjunction with the mitochondrial fission inhibitor Mdivi-1, leads to the fusion of their punctate mitochondria. nih.gov This induced fusion results in mitochondria that are morphologically akin to the fused networks characteristic of IL-15-cultured memory T cells. nih.gov This morphological alteration is not merely superficial but is indicative of a deeper metabolic reprogramming within the cell. The promotion of mitochondrial fusion by M1 has been shown to be dependent on the basal mitochondrial fusion machinery, as its effects are not observed in cells lacking key fusion proteins like Mfn1/2 or Opa1. nih.gov

In the context of allogeneic interactions, promoting mitochondrial fusion in donor endothelial cells with M1 and Mdivi-1 has been shown to reduce the immunogenicity of these cells to CD8+ T cells. researchgate.net This was evidenced by a decrease in T-cell cytotoxic proteins. researchgate.net

Influence on T Cell Morphology and Fate

The M1-induced alteration of mitochondrial morphology in effector T cells has profound implications for their functional phenotype and ultimate fate. By enforcing mitochondrial fusion, M1 can steer effector T cells towards a memory-like state, a transition that is accompanied by significant changes in their metabolic and functional characteristics. nih.gov

The fused mitochondrial networks promoted by M1 are associated with a metabolic shift away from glycolysis and towards oxidative phosphorylation, a hallmark of memory T cells. nih.gov This metabolic reprogramming is believed to be a key determinant of T cell fate, influencing their longevity and capacity for recall responses. Enforcing mitochondrial fusion in effector T cells has been shown to impose characteristics of memory T cells and enhance their antitumor function. nih.govjohnshopkins.edu

Furthermore, in co-culture systems designed to model transplant rejection, the pretreatment of cardiac allografts with M1 and the fission inhibitor Mdivi-1 led to decreased infiltration of T cells and reduced production of cytotoxic proteins by these cells, ultimately prolonging allograft survival. researchgate.net In these models, co-cultured T cells also displayed decreased memory frequencies and a reduced proliferative index, as indicated by Ki-67 staining. researchgate.net This suggests that promoting mitochondrial fusion in the donor tissue can modulate the recipient's T cell response.

The table below summarizes key research findings on the effects of this compound on T cells.

Research Area Key Findings References
Mitochondrial Morphology M1, in combination with Mdivi-1, induces mitochondrial fusion in effector T cells, making them morphologically similar to memory T cells. nih.gov
T Cell Fate Enforcing mitochondrial fusion in effector T cells with M1 promotes a memory-like phenotype and enhances antitumor function. nih.govjohnshopkins.edu
Immunogenicity Promoting mitochondrial fusion in endothelial cells with M1 reduces their immunogenicity to allogeneic CD8+ T cells. researchgate.net
Transplantation Pretreatment of cardiac allografts with M1 and Mdivi-1 decreased infiltrating T-cell production of cytotoxic proteins and prolonged allograft survival. researchgate.net

Preclinical Therapeutic Applications and Disease Models of Mitochondrial Fusion Promoter M1

Cardiovascular Disease Interventions

Mitochondrial dysfunction is a key contributor to the pathogenesis of several cardiovascular diseases. M1's ability to promote mitochondrial fusion has shown promise in counteracting this, offering protective effects in models of diabetic cardiomyopathy, ischemia/reperfusion injury, and chemotherapy-induced cardiotoxicity.

Amelioration of Diabetic Cardiomyopathy (DCM)

In the context of diabetic cardiomyopathy, M1 has been shown to restore the balance of mitochondrial dynamics, which is often skewed towards fission in diabetic hearts. nih.govahajournals.org Research indicates that M1 administration in diabetic rat models significantly promotes mitochondrial fusion. nih.govahajournals.org This action is associated with an increase in the expression of Optic Atrophy 1 (Opa1), a crucial protein for inner mitochondrial membrane fusion. nih.govresearchgate.net The restoration of mitochondrial fusion by M1 leads to a cascade of beneficial effects, including the attenuation of oxidative stress, improvement of mitochondrial function, and ultimately, the alleviation of diabetic cardiomyopathy. ahajournals.orgresearchgate.net In high-glucose-treated cardiomyocytes, M1 treatment has been observed to increase Opa1 expression, enhance mitochondrial respiratory capacity, and reduce the production of mitochondria-derived superoxide (B77818). researchgate.net These findings underscore the potential of promoting mitochondrial fusion as a therapeutic strategy for DCM. nih.govresearchgate.net

Table 1: Effects of M1 on Diabetic Cardiomyopathy Models

Model Key Findings Reference
Diabetic Rats Promoted mitochondrial fusion, attenuated oxidative stress, improved cardiac function. ahajournals.org ahajournals.org
Diabetic Rats Increased expression of Opa1, balanced mitochondrial dynamics. nih.gov nih.gov

Attenuation of Cardiac Ischemia/Reperfusion (I/R) Injury

Cardiac ischemia/reperfusion (I/R) injury, a common consequence of restoring blood flow to ischemic heart tissue, is another area where M1 has demonstrated significant cardioprotective effects. Studies have shown that M1 can reduce myocardial infarction size and improve left ventricular function in rat models of myocardial I/R injury. portlandpress.com The protective mechanism involves the preservation of mitochondrial function and a reduction in apoptosis (programmed cell death). portlandpress.com

Cardioprotection Against Doxorubicin (DOX)-Induced Cardiotoxicity

Doxorubicin (DOX), a potent and widely used chemotherapy agent, is known for its cardiotoxic side effects, which are linked to mitochondrial dysfunction. portlandpress.comnih.govnih.gov Preclinical studies have investigated the potential of M1 to mitigate this cardiac damage. In rat models of DOX-induced cardiotoxicity, co-treatment with M1 has been shown to alleviate the detrimental effects of the chemotherapy drug. portlandpress.comnih.gov M1 administration helps to counteract the DOX-induced deterioration of mitochondrial function and dynamic regulation. portlandpress.comnih.gov This includes mitigating increases in oxidative stress, inflammation, myocardial injury, and apoptosis. portlandpress.comnih.gov By promoting mitochondrial fusion, M1 helps to protect the heart from the cytotoxic effects of DOX without compromising its anti-cancer efficacy. nih.govresearchgate.net

Table 2: Protective Effects of M1 in Doxorubicin-Induced Cardiotoxicity

Parameter Effect of Doxorubicin Effect of M1 Co-treatment Reference
Mitochondrial Function Deterioration Mitigated portlandpress.comnih.gov
Oxidative Stress Increased Mitigated portlandpress.comnih.gov
Myocardial Injury Increased Mitigated portlandpress.comnih.gov

Potential for Improving Cardiac Transplant Survival

The success of cardiac transplantation can be hampered by immune responses and injury to the donor heart. Emerging research suggests that modulating mitochondrial dynamics within donor endothelial cells could be a novel strategy to improve transplant outcomes. cellsignal.com By promoting mitochondrial fusion, M1, in conjunction with the fission inhibitor Mdivi-1, has been shown to reduce the immunogenicity of donor microvascular endothelial cells. nih.gov This treatment leads to decreased expression of molecules that attract recipient T cells and an increase in a protein that inhibits T cell responses. nih.gov In a murine transplant model, hearts pretreated with M1 and Mdivi1 demonstrated prolonged allograft survival and reduced signs of injury. nih.gov These findings indicate that promoting mitochondrial fusion in donor hearts holds promise for mitigating recipient T cell responses and improving the success of cardiac transplantation. nih.gov

Neuroprotective Strategies

The protective effects of M1 extend beyond the cardiovascular system, with significant neuroprotective potential observed in the context of brain injury following cardiac events.

Mitigation of Brain Damage in Cardiac Ischemia/Reperfusion Injury Models

Cardiac I/R injury can have devastating consequences for the brain, leading to mitochondrial dysfunction, inflammation, and neuronal cell death. nih.govnih.gov Preclinical studies in rats have shown that M1 can significantly protect against this type of brain damage. cellsignal.comnih.gov Administration of M1 before the ischemic event has been found to increase the expression of mitofusin 2, a key protein in outer mitochondrial membrane fusion. nih.gov This leads to a reduction in brain mitochondrial dysfunction, breakdown of the blood-brain barrier, macrophage infiltration, and apoptosis. nih.gov Interestingly, research suggests that administering M1 during the ischemic phase provides greater neuroprotection than when given at the onset of reperfusion, particularly in preventing mitochondrial dysfunction and suppressing brain inflammation. nih.govresearchgate.net These findings highlight the potential of M1 as a neuroprotective agent in the context of cardiac I/R injury. nih.govconsensus.app

Table 3: Neuroprotective Effects of M1 in Cardiac I/R Brain Injury Models

Timing of M1 Administration Key Findings Reference
Pre-treatment Increased mitofusin 2, reduced mitochondrial dysfunction and apoptosis. nih.gov nih.gov

Anti-Inflammatory and Anti-Oxidative Applications

Mitochondrial Fusion Promoter M1 has demonstrated significant protective effects in preclinical models of inflammation and oxidative stress, primarily by preserving mitochondrial function and integrity.

Cigarette smoke (CS) is a major cause of airway inflammation and oxidative stress, leading to conditions like Chronic Obstructive Pulmonary Disease (COPD). Research shows that M1 can counteract this damage. In both in vitro studies using human bronchial epithelial cells (BEAS-2B) treated with cigarette smoke extract (CSE) and in vivo mouse models exposed to cigarette smoke, M1 pretreatment provided substantial protection oup.comnih.gov.

Key Research Findings:

Reduction of Inflammatory Cytokines: M1 treatment significantly lowered the release of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), from CSE-treated epithelial cells nih.govresearchgate.net.

Alleviation of Oxidative Stress: The compound decreased levels of malondialdehyde (MDA) and reactive oxygen species (ROS), which are key markers of oxidative damage. Concurrently, it boosted the activity of the antioxidant enzyme superoxide dismutase (SOD) nih.govresearchgate.net.

Restoration of Mitochondrial Dynamics: M1 protected mitochondrial function by rebalancing mitochondrial dynamic proteins. It increased the expression of fusion proteins (MFN2 and OPA1) and decreased the expression of fission proteins (DRP1 and MFF) that are typically dysregulated by cigarette smoke exposure nih.govresearchgate.net.

Signaling Pathway Involvement: The protective effects of M1 against CS-induced damage are mediated through the inhibition of the PI3K-AKT signaling pathway, a key pathway involved in inflammation and cell survival nih.govresearchgate.net.

Table 1: Effects of M1 on Cigarette Smoke-Induced Cellular Changes

Parameter Effect of Cigarette Smoke (CS/CSE) Effect of M1 Pretreatment Source
Inflammatory Cytokines
IL-6 Increased Significantly Reduced nih.govresearchgate.net
IL-8 Increased Significantly Reduced nih.govresearchgate.net
TNF-α Increased Significantly Reduced nih.govresearchgate.net
Oxidative Stress Markers
Malondialdehyde (MDA) Increased Reduced nih.govresearchgate.net
Reactive Oxygen Species (ROS) Increased Reduced nih.govresearchgate.net
Superoxide Dismutase (SOD) Decreased Activity Increased Activity nih.govresearchgate.net
Mitochondrial Dynamics Proteins
Mitofusin 2 (MFN2) Decreased Expression Increased Expression nih.govresearchgate.net
Optic Atrophy 1 (OPA1) Decreased Expression Increased Expression nih.govresearchgate.net
Dynamin-related protein 1 (DRP1) Increased Expression Decreased Expression nih.govresearchgate.net
Mitochondrial fission factor (MFF) Increased Expression Decreased Expression nih.govresearchgate.net

Elevated cholesterol levels can induce mitochondrial stress and dysfunction, particularly in metabolically active cells like pancreatic beta-cells, which are responsible for insulin (B600854) secretion. M1 has been shown to protect these cells from cholesterol-induced damage medchemexpress.comnih.govcellsignal.com.

Key Research Findings:

Prevention of Mitochondrial Fragmentation: M1 effectively promotes mitochondrial fusion, counteracting the fragmentation caused by cholesterol exposure nih.gov.

Improved Cellular Respiration: In pancreatic beta-cells, M1 treatment prevents the cholesterol-mediated decrease in the oxygen consumption rate, a key measure of mitochondrial respiration medchemexpress.comcellsignal.com.

Restoration of Insulin Secretion: The compound restores glucose-stimulated insulin secretion (GSIS), which is typically impaired by cholesterol accumulation in pancreatic beta-cells medchemexpress.comcellsignal.com.

Enhanced Mitochondrial Health: M1 directly improves mitochondrial health by decreasing the production of mitochondrial reactive oxygen species (mitoROS) and enhancing the mitochondrial membrane potential, which is crucial for energy production medchemexpress.com.

Table 2: Effects of M1 on Cholesterol-Exposed Pancreatic Beta-Cells

Parameter Effect of Cholesterol Exposure Effect of M1 Treatment Source
Mitochondrial Morphology Fragmentation Restored Fused Architecture nih.gov
Mitochondrial Function
Oxygen Consumption Rate Impaired Preserved medchemexpress.comcellsignal.com
Mitochondrial ROS Increased Decreased medchemexpress.com
Mitochondrial Membrane Potential Decreased Enhanced medchemexpress.com
Cellular Function
Glucose Stimulated Insulin Secretion (GSIS) Abolished Restored medchemexpress.comcellsignal.com

Implications in Cancer Research

Mitochondrial dynamics, the balance between the fusion and fission of mitochondria, play a critical role in the maintenance of mitochondrial homeostasis and quality control. frontiersin.org Disruptions in this delicate balance are increasingly implicated in various pathologies, including cancer. In many types of cancer, an upregulation of fission-related proteins and a downregulation of fusion-related proteins are observed. frontiersin.org This shift towards mitochondrial fragmentation has been linked to tumor growth, metastasis, and the development of chemoresistance. frontiersin.orgresearchgate.net The chemical compound this compound (M1), a cell-permeable phenylhydrazone, has emerged as a significant tool in preclinical cancer research for its ability to promote mitochondrial fusion and restore a more fused mitochondrial network. frontiersin.orgnih.gov Its application in cancer models is revealing key insights into the role of mitochondrial morphology in malignancy.

Role in RACGAP1-Modulated Mitochondrial Quality Control and Metastasis

Recent research has identified Rac GTPase Activating Protein 1 (RACGAP1) as a crucial player in promoting cancer metastasis by regulating mitochondrial quality control. nih.govosti.gov Overexpression of RACGAP1 in breast cancer cells leads to a cascade of events that ultimately enhance their metastatic potential. nih.gov The mechanism involves RACGAP1 promoting mitochondrial fission, the process by which mitochondria divide. researchgate.netnih.gov This is achieved through the activation of the ERK-DRP1 pathway, leading to fragmented mitochondria. nih.gov This state of mitochondrial fragmentation is associated with increased cell migration and invasion. researchgate.netfrontiersin.org

The therapeutic potential of counteracting this process has been demonstrated in studies using this compound. In breast cancer cells where a long non-coding RNA, RACGAP1P, induces overexpression of RACGAP1, a notable increase in mitochondrial fission and subsequent cell invasion is observed. researchgate.net Treatment of these cells with M1 effectively reverses these phenotypes.

Key findings from these studies include:

The elongation of mitochondria induced by M1 treatment led to a reduction in both migration and invasion in cancer cells that overexpress RACGAP1P. frontiersin.org

Specifically, in MDA-MB-231 and MCF7 breast cancer cell lines engineered to overexpress RACGAP1P, M1 treatment restored a more fused mitochondrial morphology and significantly decreased their invasive capabilities in transwell assays. researchgate.net

These findings underscore the importance of mitochondrial fragmentation in mediating the metastatic effects of RACGAP1. By promoting mitochondrial fusion, M1 can mitigate the pro-metastatic cellular changes modulated by RACGAP1.

Table 1: Effect of M1 on RACGAP1P-Overexpressing Breast Cancer Cells

Cell Line Condition Predominant Mitochondrial Morphology Relative Cell Invasion
MDA-MB-231 RACGAP1P Overexpression Fragmented High
MDA-MB-231 RACGAP1P Overexpression + M1 Elongated/Fused Low
MCF7 RACGAP1P Overexpression Fragmented High
MCF7 RACGAP1P Overexpression + M1 Elongated/Fused Low

Data synthesized from findings reported in scientific literature. researchgate.netfrontiersin.org

Connection to NME3-Regulated Mitochondrial Fluctuations and Genome Stability

Low expression of NME3 has been correlated with a poorer prognosis in several types of cancer, a link that is closely related to its function in controlling redox balance and genome stability through mitochondrial regulation. nih.gov While studies directly applying M1 to NME3-deficient models are not yet prevalent, the established mechanism of M1 as a mitochondrial fusion promoter suggests a clear therapeutic hypothesis. By inducing mitochondrial fusion, M1 could potentially counteract the mitochondrial fragmentation caused by NME3 loss. This intervention would be expected to reduce the associated oxidative stress and subsequent DNA damage, thereby helping to preserve genome stability.

The proposed mechanism of action for M1 in an NME3-deficient context would be to bypass the non-functional NME3-mediated fusion pathway and directly induce the elongation of mitochondria. This would restore the mitochondrial network, decrease the production of damaging ROS, and mitigate the downstream consequences for the nuclear genome.

Table 2: The Role of NME3 and Potential Impact of M1 on Mitochondrial and Genomic Integrity

Cellular State Key Protein Levels Mitochondrial Morphology Consequence Potential Therapeutic Effect of M1
Normal Normal NME3 Fused/Elongated Normal mitochondrial function, genomic stability N/A
NME3-Deficient Low/Absent NME3 Fragmented Increased ROS, DNA damage, genomic instability Promotes mitochondrial fusion, potentially reducing ROS and protecting genome stability

This table illustrates the established role of NME3 and the hypothesized therapeutic action of M1 based on its known function. nih.govnih.gov

Research Methodologies and Experimental Approaches for Studying Mitochondrial Fusion Promoter M1

In Vitro Cell Culture Models

In vitro models are crucial for dissecting the molecular and cellular effects of M1 in a controlled environment. These models range from established cell lines to primary cells and stem cells, each offering unique advantages for studying mitochondrial dynamics.

Mammalian Cell Lines (e.g., Mouse Embryonic Fibroblasts, SH-SY5Y, BRIN-BD11)

Established mammalian cell lines are foundational tools in M1 research. Mouse Embryonic Fibroblasts (MEFs) lacking key mitochondrial fusion proteins, such as Mitofusin-1 (Mfn1) or Mitofusin-2 (Mfn2), are particularly valuable. In these genetically modified MEFs, M1 has been shown to promote mitochondrial elongation, indicating its ability to enhance mitochondrial fusion even when core components of the fusion machinery are absent. medchemexpress.comcaymanchem.com Specifically, M1 treatment increases the levels of ATP5A and ATP5B proteins, subunits of mitochondrial ATP synthase, in both Mfn1 and Mfn2 knockout MEFs to levels comparable to wild-type cells. researchgate.net

The human neuroblastoma cell line, SH-SY5Y, is another important model, especially for neurodegenerative disease research. Studies have demonstrated that M1 protects these cells against MPP+-induced mitochondrial fragmentation and cytotoxicity, highlighting its potential neuroprotective effects. caymanchem.com

In the context of metabolic diseases, the rat pancreatic beta-cell line, BRIN-BD11, is utilized to study the impact of M1 on insulin (B600854) secretion. nih.gov In these cells, M1 has been observed to restore mitochondrial architecture, decrease mitochondrial reactive oxygen species (mitoROS), and enhance mitochondrial membrane potential. medchemexpress.com Furthermore, M1 prevents the impairment of the oxygen consumption rate and restores glucose-stimulated insulin secretion (GSIS) in BRIN-BD11 cells exposed to cholesterol. medchemexpress.com

Table 1: Research Findings in Mammalian Cell Lines

Cell Line Model System Key Research Findings with M1
Mouse Embryonic Fibroblasts (MEFs) Mfn1 or Mfn2 knockout Promotes mitochondrial elongation. medchemexpress.comcaymanchem.com Increases ATP5A and ATP5B protein levels. researchgate.net
SH-SY5Y MPP+-induced toxicity Protects against mitochondrial fragmentation and cytotoxicity. caymanchem.com
BRIN-BD11 Cholesterol-induced dysfunction Restores mitochondrial architecture, decreases mitoROS, enhances mitochondrial membrane potential, and prevents impairment of oxygen consumption rate. medchemexpress.com Restores Glucose Stimulated Insulin Secretion (GSIS). medchemexpress.com

Primary Cell Cultures (e.g., Rat Pancreatic Cells, Rat Hippocampal Neurons, Adult Dorsal Root Ganglion Neurons, Human Macrophages, Rat Cardiomyocytes, Leydig Cells)

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant system for studying the effects of M1. Research has shown that M1 promotes mitochondrial fusion in a variety of primary cell types, including human macrophages and rat pancreatic cells. researchgate.netnih.gov

In primary rat hippocampal neurons, M1 has been found to rescue mitochondrial dysfunction and fragmentation induced by amyloid-beta exposure, suggesting a potential role in Alzheimer's disease research. nih.gov Similarly, in primary cardiomyocytes cultured in high glucose, M1 treatment prevents mitochondrial fission, enhances mitochondrial respiratory capacity, and reduces mitochondria-derived superoxide (B77818) production. nih.govahajournals.org These effects are associated with an increased expression of Optic Atrophy 1 (Opa1), a key protein in mitochondrial inner membrane fusion. researchgate.netnih.gov

The impact of M1 on Leydig cells, the testosterone-producing cells of the testes, has also been investigated. Ex vivo treatment of aged rat Leydig cells with M1 resulted in enhanced mitochondrial tubular network formation, improved mitochondrial function, and higher testosterone (B1683101) biosynthesis. frontiersin.orgnih.govnih.gov However, it is noteworthy that in vivo treatment in aged rats showed contradictory results, leading to reduced testosterone levels and increased apoptosis, suggesting potential tissue-specific toxicity with prolonged systemic exposure. frontiersin.orgnih.gov

Table 2: Research Findings in Primary Cell Cultures

Cell Type Organism Key Research Findings with M1
Pancreatic Cells Rat Promotes mitochondrial fusion. researchgate.netnih.gov Improves cellular respiration and potentiates glucose-stimulated insulin secretion in cholesterol-exposed cells. tocris.comrndsystems.comrndsystems.com
Hippocampal Neurons Rat Rescues mitochondrial dysfunction and fragmentation induced by amyloid-beta. nih.gov
Human Macrophages Human Promotes mitochondrial fusion. researchgate.netnih.gov
Cardiomyocytes Rat Prevents mitochondrial fission, enhances mitochondrial respiratory capacity, and reduces superoxide production in high-glucose conditions. nih.govahajournals.org Increases Opa1 expression. researchgate.netnih.gov
Leydig Cells Rat (aged, ex vivo) Enhances mitochondrial tubular network formation, improves mitochondrial function, and increases testosterone biosynthesis. frontiersin.orgnih.govnih.gov

Stem Cell Systems (e.g., Human Induced Pluripotent Stem Cells, Cartilage Progenitor/Stem Cells)

Stem cell models are at the forefront of regenerative medicine research, and M1 has been studied for its potential to influence cell fate through the modulation of mitochondrial dynamics. In human induced pluripotent stem cells (iPSCs), which typically have fragmented mitochondria, M1 treatment promotes mitochondrial fusion. nih.govcellsignal.comresearchgate.net This change in mitochondrial morphology is associated with an enhanced differentiation of iPSCs into an early mesodermal cardiac lineage. nih.govcellsignal.com Specifically, treating iPSCs with M1 during embryoid body formation significantly increases the percentage of beating embryoid bodies and the expression of cardiac-specific genes. nih.gov These findings underscore the critical role of mitochondrial dynamics in cardiac development and suggest that M1 could be a valuable tool for generating heart cells for therapeutic purposes. nih.govnih.gov

Immune Cell Models (e.g., Effector T Cells)

The study of M1 in immune cells has revealed a fascinating link between mitochondrial morphology and immune cell fate. In effector T cells, which are crucial for fighting infections, M1 induces mitochondrial fusion, leading to a morphology that is characteristic of memory T cells. tocris.comrndsystems.comrndsystems.comnih.gov This morphological change is accompanied by enhanced memory T cell properties, suggesting that promoting mitochondrial fusion with M1 could be a strategy to improve the efficacy of T cell-based immunotherapies. nih.govoup.com

In Vivo Animal Models

Animal models are indispensable for evaluating the systemic effects of M1 and its therapeutic potential in the context of complex diseases.

Rodent Models of Disease (e.g., Diabetic Rats, Cardiac Ischemia/Reperfusion Injury Rats, Cigarette Smoke Exposure Mice, Optic Nerve Crush Mice)

Rodent models of various human diseases have provided significant insights into the in vivo efficacy of M1. In diabetic rat models, administration of M1 has been shown to ameliorate diabetic cardiomyopathy. researchgate.netnih.gov The treatment promotes mitochondrial fusion, attenuates oxidative stress, and improves mitochondrial function in the hearts of these animals. researchgate.netnih.govahajournals.org These beneficial effects are linked to the preservation of Opa1 expression. researchgate.netnih.gov

In rat models of cardiac ischemia/reperfusion (I/R) injury, M1 has demonstrated cardioprotective and neuroprotective effects. nih.govnih.gov Pretreatment with M1 reduces brain mitochondrial dysfunction, blood-brain barrier breakdown, and apoptosis following cardiac I/R. nih.gov The timing of M1 administration appears to be critical, with treatment during the ischemic phase showing greater efficacy in preventing brain mitochondrial dysfunction and inflammation compared to treatment at the onset of reperfusion. nih.gov

Mouse models of cigarette smoke exposure are used to study respiratory diseases. In this context, M1 pretreatment has been found to mitigate airway inflammation and oxidative stress. nih.govresearchgate.net It protects mitochondrial function by increasing the expression of fusion proteins (Mfn2 and Opa1) and decreasing fission proteins (Drp1 and Mff). nih.gov

Perhaps one of the most striking applications of M1 has been in models of nerve injury. In optic nerve crush mouse models, M1 promotes axon regeneration. tocris.comrndsystems.comrndsystems.comnih.govnih.gov It enhances mitochondrial dynamics and transport velocity in axons, leading to sustained axon regeneration and the recovery of visual function. nih.govnih.govwms-site.com The growth-promoting effects of M1 in this model are dependent on the key mitochondrial fusion genes, Opa1 and Mfn2. nih.govnih.gov

Table 3: Research Findings in In Vivo Animal Models

Animal Model Disease/Injury Key Research Findings with M1
Diabetic Rats Diabetic Cardiomyopathy Ameliorates cardiomyopathy by promoting mitochondrial fusion, attenuating oxidative stress, and improving mitochondrial function. researchgate.netnih.govahajournals.org Preserves Opa1 expression. researchgate.netnih.gov
Cardiac Ischemia/Reperfusion Injury Rats Cardiac and Brain Damage Reduces brain mitochondrial dysfunction, blood-brain barrier breakdown, and apoptosis. nih.govconsensus.app Cardioprotective effects observed in prediabetic rats. nih.gov
Cigarette Smoke Exposure Mice Airway Inflammation and Oxidative Stress Mitigates inflammation and oxidative stress. nih.govresearchgate.net Protects mitochondrial function by modulating fusion and fission proteins. nih.gov
Optic Nerve Crush Mice Nerve Regeneration Promotes axon regeneration, enhances mitochondrial dynamics and transport in axons, and leads to recovery of visual function. tocris.comrndsystems.comrndsystems.comnih.govnih.govwms-site.com

Models of Organ-Specific Injury

The therapeutic potential of the mitochondrial fusion promoter M1 has been investigated across a spectrum of organ-specific injury models, revealing its protective effects in the optic nerve, sciatic nerve, heart, lung, and brain. These studies utilize various animal models to mimic human disease states and injuries, providing a platform to assess the efficacy of M1 in promoting cellular resilience and functional recovery.

Optic and Sciatic Nerve Injury:

In models of optic nerve crush (ONC), M1 has demonstrated a remarkable ability to promote sustained axon regeneration, leading to the restoration of neural activity in the superior colliculus and recovery of visual function. glpbio.comfrontiersin.orgnih.govcellsignal.com This is a significant finding, as the central nervous system (CNS) has limited regenerative capacity. M1 treatment has been shown to increase the number of regenerating axons that traverse the optic chiasm and reach multiple subcortical areas. glpbio.com This leads to tangible functional improvements, including the complete recovery of the pupillary light reflex and the restoration of responses to visual stimuli. glpbio.comfrontiersin.org The mechanism underlying this enhanced regeneration is linked to M1's ability to increase mitochondrial length, motility, and transport velocity within axons. glpbio.com

Similarly, in peripheral nervous system (PNS) injuries, such as those to the sciatic nerve, M1 has been shown to accelerate axon regeneration. glpbio.comspringermedizin.de Studies using sciatic nerve crush models have demonstrated that M1 promotes mitochondrial dynamics, which is a critical process for the high energy demands of axonal regrowth. glpbio.comsigmaaldrich.comnih.gov

OrganInjury ModelKey Findings with M1 TreatmentReferences
Optic NerveOptic Nerve Crush (ONC)Promotes sustained axon regeneration, restores neural activity in the superior colliculus, and recovers visual function (pupillary light reflex, response to looming stimuli). glpbio.comfrontiersin.orgnih.govcellsignal.com
Sciatic NerveSciatic Nerve CrushAccelerates in vivo axon regeneration and increases mitochondrial length, motility, and transport velocity in peripheral axons. glpbio.comspringermedizin.desigmaaldrich.comnih.gov

Heart and Lung Injury:

M1 has been investigated in the context of cardiac ischemia/reperfusion (I/R) injury, where it has shown cardioprotective effects. researchgate.netwikipedia.orgmedchemexpress.com It has been demonstrated to reduce mitochondrial impairment and apoptosis, leading to improved left ventricular function. wikipedia.org In models of diabetic cardiomyopathy, M1 treatment was found to balance mitochondrial dynamics and alleviate the condition in an OPA1-dependent manner. researchgate.net

In the context of lung injury, research has focused on models of cigarette smoke (CS)-induced airway inflammation and oxidative stress, which are relevant to chronic obstructive pulmonary disease (COPD). biorbyt.com In these models, M1 attenuated lung histological damage, mucus hypersecretion, and the release of inflammatory cytokines. biorbyt.com

OrganInjury ModelKey Findings with M1 TreatmentReferences
HeartIschemia/Reperfusion (I/R) Injury, Diabetic CardiomyopathyReduces mitochondrial impairment and apoptosis, improves left ventricular function, and balances mitochondrial dynamics. researchgate.netwikipedia.orgmedchemexpress.comresearchgate.net
LungCigarette Smoke (CS)-Induced Inflammation and Oxidative StressAttenuates lung histological damage, mucus hypersecretion, and the release of inflammatory cytokines. biorbyt.com

Brain Injury:

The neuroprotective effects of M1 have also been observed in the brain following cardiac ischemia/reperfusion (I/R) injury. Treatment with M1 has been shown to protect against brain damage by increasing the expression of mitochondrial fusion proteins, reducing mitochondrial dysfunction, and decreasing blood-brain barrier breakdown and macrophage infiltration. researchgate.net

OrganInjury ModelKey Findings with M1 TreatmentReferences
BrainCardiac Ischemia/Reperfusion (I/R) InjuryIncreases expression of mitochondrial fusion proteins, reduces mitochondrial dysfunction, and decreases blood-brain barrier breakdown and macrophage infiltration. researchgate.net

Molecular and Biochemical Techniques

A variety of molecular and biochemical techniques have been employed to elucidate the mechanisms of action of this compound. These methods have been crucial in understanding how M1 influences gene and protein expression, its potential interaction partners, and its impact on the cellular transcriptome.

Gene Expression Analysis (e.g., mRNA levels)

Gene expression analysis, primarily through quantitative real-time polymerase chain reaction (qRT-PCR), has been instrumental in demonstrating the effects of M1 on the mRNA levels of genes involved in mitochondrial dynamics. Studies have shown that M1 treatment can increase the gene expression of mitochondrial fusion proteins. glpbio.com For instance, in the context of optic nerve injury, M1 was found to increase the expression of genes for mitochondrial fusion proteins and major axonal transport machinery in both PNS and CNS neurons. glpbio.com Conversely, in some contexts, M1 treatment did not significantly alter the mRNA levels of mitochondrial fission and fusion genes, suggesting its mechanism may not always involve transcriptional upregulation of these specific genes.

Protein Expression Analysis (e.g., Western Blotting)

Western blotting is a key technique used to assess the impact of M1 on protein expression levels. This method has been widely used to confirm that M1 treatment leads to an increase in the protein levels of key mitochondrial fusion proteins, such as Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (OPA1). For example, in a model of cigarette smoke-induced lung injury, M1 pretreatment was shown to increase the expression of MFN2 and OPA1 while decreasing the expression of mitochondrial fission proteins. biorbyt.com Similarly, in the brain of rats subjected to cardiac I/R injury, M1 treatment effectively increased the expression of mitofusin 2.

TechniqueKey Findings with M1 TreatmentReferences
Western BlottingIncreased protein expression of Mfn1, Mfn2, and OPA1. Decreased expression of mitochondrial fission proteins (e.g., DRP1, MFF). biorbyt.com

Transcriptome Sequencing

To gain a broader understanding of the molecular pathways affected by M1, transcriptome sequencing has been employed. This powerful technique allows for the analysis of the entire set of RNA transcripts in a cell or tissue, providing a comprehensive view of the genes that are upregulated or downregulated in response to M1 treatment. In a study on cigarette smoke-induced airway inflammation, transcriptome sequencing revealed that M1 inhibited the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB/AKT) signaling pathway. biorbyt.com This finding suggests that M1's protective effects may be mediated, at least in part, through the modulation of this critical signaling cascade.

Protein-Protein Interaction Assays (e.g., Kinase Screening, Co-Immunoprecipitation)

To identify potential direct binding partners of M1, protein-protein interaction assays have been utilized. One such approach is kinase screening, which assesses the ability of a compound to interact with a large panel of protein kinases. A high-throughput kinase screening assay against 468 human kinases did not reveal any significant thermodynamic interaction with M1, suggesting that M1 does not directly bind to this large panel of kinases to exert its effects. At present, there is a lack of published studies utilizing co-immunoprecipitation to specifically investigate the protein-protein interactions of M1.

RNA Immunoprecipitation

Currently, there are no published research findings available that have utilized RNA immunoprecipitation (RIP) to investigate the interaction of M1 with specific RNA molecules or RNA-binding proteins.

Genetic Knockdown/Knockout Studies (e.g., siRNA, CRISPR)

Genetic knockdown and knockout studies have been instrumental in elucidating the mechanism of action of the this compound. These techniques allow researchers to investigate the necessity of specific genes for M1's effects on mitochondrial dynamics.

One key finding is that the pro-fusion effect of M1 is dependent on the basal mitochondrial fusion machinery. nih.gov Studies using mouse embryonic fibroblasts (MEFs) with genetic deletions of essential fusion proteins have shown that M1 cannot promote mitochondrial fusion in cells lacking both Mitofusin-1 and Mitofusin-2 (Mfn1/2-double-KO) or in cells lacking Optic atrophy 1 (Opa1). nih.gov This indicates that M1 does not bypass the core fusion proteins but rather enhances their function or a related pathway.

Furthermore, research on diabetic cardiomyopathy has utilized small interfering RNA (siRNA) to knock down Opa1 expression in cardiomyocytes. nih.govresearchgate.net In these experiments, the protective effects of M1 against high-glucose-induced mitochondrial dysfunction were significantly diminished when Opa1 was silenced. nih.govresearchgate.net This provides strong evidence that M1's therapeutic benefits in this context are mediated through an OPA1-dependent pathway. nih.govresearchgate.net

While CRISPR/Cas9 technology has been explored for manipulating mitochondrial DNA (mtDNA), its application in directly studying M1's effects at the mtDNA level is still an emerging area. nih.gov The primary challenge lies in the efficient delivery of guide RNAs (gRNAs) into the mitochondria. nih.gov However, the use of CRISPR to create knockout cell lines for proteins involved in mitochondrial dynamics remains a valuable tool for understanding the broader context in which M1 operates. nih.gov

Table 1: Key Findings from Genetic Knockdown/Knockout Studies of M1

Experimental ModelGenetic ModificationKey Finding
Mouse Embryonic Fibroblasts (MEFs)Mfn1/2-double-KOM1 failed to promote mitochondrial fusion.
Mouse Embryonic Fibroblasts (MEFs)Opa1-KOM1 failed to promote mitochondrial fusion. nih.gov
High-Glucose Treated CardiomyocytesOpa1 siRNA knockdownThe protective effects of M1 against mitochondrial dysfunction were blunted. nih.govresearchgate.net

Cellular Imaging and Morphological Analysis

Confocal Microscopy for Mitochondrial Morphology

Confocal microscopy is a fundamental technique for visualizing and quantifying the effects of M1 on mitochondrial morphology. By using fluorescent dyes that accumulate in mitochondria, such as MitoTracker Red, or by expressing mitochondrially targeted fluorescent proteins, researchers can obtain high-resolution images of the mitochondrial network within living or fixed cells. nih.govresearchgate.net

Studies have consistently used confocal microscopy to demonstrate the ability of M1 to counteract mitochondrial fragmentation. For instance, in human induced pluripotent stem cells (iPSCs), which typically have fragmented, spherical mitochondria, treatment with M1 resulted in a shift towards a more filamentous and elongated mitochondrial network. nih.gov Similarly, in cellular models of diseases characterized by mitochondrial fragmentation, such as that induced by cholesterol exposure in pancreatic β-cells, M1 treatment has been shown to restore a more fused mitochondrial morphology. glpbio.comcellsignal.com The changes in mitochondrial morphology, such as length and branching, are often quantified using specialized imaging software to provide a statistical measure of M1's effect. researchgate.net

Transmission Electron Microscopy (TEM) for Ultrastructure

In studies investigating the effects of M1, TEM has been employed to observe changes in mitochondrial structure at the nanometer scale. For example, in a study on the impact of M1 on the mouse ovary, TEM was used to examine the mitochondria in granulosa and theca cells. nih.gov The analysis revealed mitochondria with lamellar cristae in granulosa cells and tubular or vesicular cristae in theca cells, and no significant changes in this ultrastructure were noted with M1 treatment in that specific context. nih.gov This highlights the importance of TEM in discerning subtle or tissue-specific effects on mitochondrial fine structure that might not be apparent with lower-resolution imaging techniques.

Live-Cell Imaging and Kymograph Analysis for Mitochondrial Dynamics and Transport

Live-cell imaging is a powerful tool to study the dynamic processes of mitochondrial fusion, fission, and transport in real-time. nih.govspringernature.com By capturing time-lapse sequences of fluorescently labeled mitochondria, researchers can directly observe and quantify these events.

Kymograph analysis is a specific application of live-cell imaging that is particularly useful for studying mitochondrial transport along axonal processes in neurons. researchgate.net A kymograph is generated by drawing a line along the axon in a time-lapse movie and plotting the position of mitochondria along that line over time. This creates a graphical representation of mitochondrial movement, allowing for the quantification of parameters such as velocity, direction (anterograde or retrograde), and the proportion of stationary versus motile mitochondria. researchgate.net Studies have shown that M1 can enhance mitochondrial dynamics and transport velocity in the axons of the sciatic nerve in vitro, a finding that can be quantitatively assessed using kymograph analysis. rndsystems.com

Table 2: Research Findings from Cellular Imaging and Morphological Analysis of M1

Imaging TechniqueCell/Tissue ModelKey Finding
Confocal MicroscopyHuman iPSCsM1 promoted a shift from fragmented to filamentous mitochondrial morphology. nih.gov
Confocal MicroscopyCholesterol-exposed pancreatic β-cellsM1 restored a more fused mitochondrial network. glpbio.comcellsignal.com
Transmission Electron MicroscopyMouse ovarian cellsNo significant changes in mitochondrial ultrastructure were observed with M1 treatment. nih.gov
Live-Cell Imaging/Kymograph AnalysisSciatic nerve axonsM1 enhanced mitochondrial dynamics and transport velocity. rndsystems.com

Functional Assays for Mitochondrial and Cellular Physiology

Measurement of Mitochondrial Respiration (e.g., Oxygen Consumption Rate)

The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiratory function and is frequently measured to assess the impact of M1 on cellular bioenergetics. researchgate.net This is often done using extracellular flux analyzers, which can measure real-time OCR in live cells under various conditions.

Multiple studies have demonstrated that M1 can improve cellular respiration. rndsystems.com For example, in pancreatic β-cells exposed to high cholesterol, which impairs mitochondrial function, treatment with M1 was shown to prevent the decrease in the oxygen consumption rate. medchemexpress.com Similarly, in a model of diabetic cardiomyopathy, M1 treatment enhanced the mitochondrial respiratory capacity in cardiomyocytes cultured in high glucose. nih.govresearchgate.net These functional assays provide crucial evidence that the morphological changes induced by M1 are associated with tangible improvements in mitochondrial physiological function. nih.govrndsystems.comresearchgate.net

Table 3: Findings from Functional Assays of M1

AssayCell/Tissue ModelKey Finding
Oxygen Consumption Rate (OCR)Cholesterol-exposed pancreatic β-cellsM1 prevented the impairment of the oxygen consumption rate. medchemexpress.com
Oxygen Consumption Rate (OCR)High glucose-treated cardiomyocytesM1 enhanced mitochondrial respiratory capacity. nih.govresearchgate.net

Assessment of Glycolytic Capacity (e.g., Extracellular Acidification Rate)

To understand the influence of this compound on cellular metabolism, researchers often assess glycolytic capacity. One common method is the measurement of the extracellular acidification rate (ECAR). In studies involving pancreatic beta cells exposed to cholesterol, which impairs mitochondrial function, treatment with M1 has been shown to prevent the impairment of ECAR. medchemexpress.com This suggests that M1 helps maintain the cell's ability to produce energy through glycolysis even under cellular stress. medchemexpress.com

Specifically, in BRIN-BD11 pancreatic beta cells, a 12-hour treatment with 20 μM of M1 was sufficient to counteract the negative effects of cholesterol on non-mitochondrial respiration and ECAR. medchemexpress.com This restoration of glycolytic function is a key indicator of M1's potential to preserve cellular energy homeostasis.

ATP Production and Mitochondrial Membrane Potential Assays

The primary function of mitochondria is to produce ATP, the cell's main energy currency. Assays measuring ATP production and mitochondrial membrane potential are therefore crucial in evaluating the efficacy of M1. Research has demonstrated that M1 can boost the levels of ATP5A and ATP5B, proteins essential for ATP synthesis. sigmaaldrich.com This effect was observed in mouse embryonic fibroblasts (MEFs) lacking either Mfn1 or Mfn2, key proteins in mitochondrial fusion. sigmaaldrich.com

Furthermore, in BRIN-BD11 pancreatic beta cells, M1 treatment (20 μM for 12 hours) was found to enhance the mitochondrial membrane potential, increasing it from a fold change of 0.29±0.05 to 0.5±0.07. medchemexpress.com A higher membrane potential is indicative of healthy, functioning mitochondria capable of efficient ATP production.

Evaluation of Oxidative Stress Markers (e.g., ROS, MDA, SOD Activity)

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules, is implicated in numerous diseases. The impact of M1 on oxidative stress is a key area of investigation.

In studies on cigarette smoke extract (CSE)-treated airway epithelial cells (BEAS-2B), pretreatment with M1 significantly reduced the levels of malondialdehyde (MDA) and ROS. researchgate.netnih.gov Concurrently, M1 increased the activity of superoxide dismutase (SOD), an important antioxidant enzyme. researchgate.netnih.gov These findings suggest that M1 can mitigate cellular damage by bolstering the cell's antioxidant defenses. researchgate.netnih.gov

Similarly, in BRIN-BD11 pancreatic beta cells, M1 treatment (20 μM for 12 hours) decreased mitochondrial ROS levels to 1.0±0.44 fold. medchemexpress.com In diabetic rat hearts, M1 administration attenuated oxidative stress. nih.gov However, it is noteworthy that in a study on rats with cardiac ischemia/reperfusion injury, M1 did not appear to reduce mitochondrial oxidative stress in the brain. medchemexpress.com

Table 1: Effect of M1 on Oxidative Stress Markers

Cell/Tissue TypeConditionM1 Effect on ROSM1 Effect on MDAM1 Effect on SOD Activity
Airway Epithelial Cells (BEAS-2B)Cigarette Smoke Extract-TreatedReducedReducedIncreased
Pancreatic Beta Cells (BRIN-BD11)Cholesterol-EnrichedDecreasedNot ReportedNot Reported
Diabetic Rat HeartsDiabetesAttenuatedNot ReportedNot Reported

Cellular Viability and Apoptosis Assays

The ability of M1 to protect cells from death is a critical aspect of its therapeutic potential. Cellular viability and apoptosis assays are standard methods to evaluate this protective effect. In SH-SY5Y cells, a human neuroblastoma cell line, M1 has been shown to protect against mitochondrial fragmentation-associated cell death. researchgate.net

In a model of cardiac ischemia/reperfusion injury in rats, pretreatment with M1 reduced apoptosis in the brain. selleckchem.comnih.gov This suggests that by promoting mitochondrial fusion, M1 can prevent the activation of cell death pathways.

Assessment of Glucose-Stimulated Insulin Secretion

In the context of metabolic diseases like diabetes, the ability of pancreatic beta cells to secrete insulin in response to glucose is paramount. Research has shown that M1 can enhance glucose-stimulated insulin secretion (GSIS).

In cholesterol-exposed pancreatic beta cells, where GSIS is typically compromised, treatment with M1 (20 μM for 12 hours) was found to restore this crucial function. medchemexpress.comselleckchem.com This indicates that by improving mitochondrial function, M1 can directly impact the physiological response of insulin-secreting cells. medchemexpress.com

Analysis of Inflammatory Cytokines

Inflammation is a key pathological feature of many diseases. The effect of M1 on the production of inflammatory cytokines has been investigated in various models. In cigarette smoke extract-treated airway epithelial cells, M1 pretreatment significantly reduced the release of pro-inflammatory cytokines such as interleukin (IL)-6, IL-8, and tumor necrosis factor (TNF)-α. researchgate.netnih.gov

Similarly, in bone marrow-derived macrophages, skewing mitochondrial dynamics toward fusion with M1 resulted in reduced production of IL-12p40 and IL-6 in response to lipopolysaccharide (LPS). researchgate.net However, it's interesting to note that in a study on optic nerve crush injury, M1 did not appear to induce inflammatory responses. nih.govnih.gov

Table 2: Effect of M1 on Inflammatory Cytokines

Cell/Tissue TypeConditionCytokines AffectedEffect of M1
Airway Epithelial Cells (BEAS-2B)Cigarette Smoke Extract-TreatedIL-6, IL-8, TNF-αReduced Release
Bone Marrow-Derived MacrophagesLPS-TreatedIL-12p40, IL-6Reduced Production
Optic NerveCrush InjuryNot SpecifiedNo Inflammatory Response Induced

Functional Recovery Assessment in Disease Models

Ultimately, the therapeutic value of M1 lies in its ability to promote functional recovery in various disease models.

Cardiac Function: In a rat model of diabetic cardiomyopathy, M1 treatment was shown to alleviate the condition. cellsignal.com Furthermore, in rats with cardiac ischemia/reperfusion injury, M1 helped reduce cardiac damage. nih.gov

Axon Regeneration: M1 has demonstrated significant potential in promoting nerve repair. It enhances mitochondrial dynamics and transport velocity in axons of the sciatic nerve and promotes axon regeneration in the optic nerve in vivo. Studies have shown that M1 treatment leads to a 25% increase in mitochondrial size in the distal axons of adult dorsal root ganglion neurons. nih.gov

Visual Function: Following optic nerve crush injury, M1 treatment has been shown to restore visual function. nih.govnih.gov This includes the complete recovery of the pupillary light reflex and the response to looming visual stimuli. nih.govwms-site.com

Blood-Brain Barrier Integrity: In rats that have undergone cardiac ischemia/reperfusion, pretreatment with M1 was found to reduce the breakdown of the blood-brain barrier. selleckchem.comnih.gov

Future Directions and Translational Perspectives

Elucidating the Precise Molecular Target(s) and Binding Mechanism(s) of Mitochondrial Fusion Promoter M1

While the pro-fusion effects of M1 are well-documented, the exact molecular target and its binding mechanism remain an area of active investigation. Current research indicates that M1's ability to promote mitochondrial fusion is dependent on the basal fusion machinery, as it does not induce fusion in cells lacking both Mitofusin 1 and 2 (Mfn1/2) or Optic Atrophy 1 (Opa1). nih.gov This suggests that M1 likely acts by enhancing the activity of the existing fusion proteins rather than bypassing them. One study reported that M1 treatment increases the protein levels of ATP5A and ATP5B, subunits of ATP synthase, in Mfn1 or M2 knockout mouse embryonic fibroblasts (MEFs). researchgate.net Further research is needed to determine if these ATP synthase subunits are direct binding partners of M1 or if their upregulation is a downstream effect of enhanced mitochondrial fusion. Computational modeling, affinity chromatography, and structural biology techniques will be instrumental in identifying the direct molecular interactors of M1 and characterizing the binding kinetics.

Investigating this compound's Efficacy in Additional Disease Models and Pathological Conditions

The therapeutic potential of M1 has been demonstrated in a variety of preclinical models. These include protecting against brain damage in rats with cardiac ischemia/reperfusion injury cellsignal.commedchemexpress.com, alleviating diabetic cardiomyopathy cellsignal.comnih.gov, and improving cognitive function in a rat model of doxorubicin-induced chemobrain. caymanchem.com Furthermore, M1 has shown promise in promoting optic nerve regeneration and restoring visual function after injury. wikipedia.orgtocris.com Future investigations should expand the scope of disease models to further explore M1's therapeutic utility. Conditions characterized by mitochondrial dysfunction and fragmentation, such as other neurodegenerative diseases (e.g., Parkinson's and Alzheimer's disease), metabolic disorders, and certain types of cancer, represent promising avenues for future research. sigmaaldrich.com For instance, M1 has been shown to protect against MPP+-induced mitochondrial fragmentation and cell death in SH-SY5Y cells, a model often used for Parkinson's disease research. caymanchem.com

Exploring Synergistic Effects with Other Therapeutic Agents

Combining M1 with other therapeutic agents could offer a synergistic approach to treating complex diseases. For example, in a study on cardiac transplant survival, the co-administration of M1 with the mitochondrial fission inhibitor Mdivi-1 in donor microvascular endothelial cells promoted mitochondrial fusion and reduced recipient T cell responses. cellsignal.com Another study demonstrated that M1 and the pan-caspase inhibitor Z-VAD-FMK had a synergistic effect in protecting SH-SY5Y cells from cell death. researchgate.net Future studies should explore combinations of M1 with drugs that target complementary pathways, such as antioxidants, anti-inflammatory agents, or compounds that promote mitochondrial biogenesis. Investigating these combinations could lead to more effective treatment strategies with potentially lower doses of individual drugs, thereby reducing the risk of side effects.

Developing Analogues of this compound with Improved Potency or Specificity

The development of M1 analogues with enhanced potency, specificity, and favorable pharmacokinetic properties is a critical step towards its clinical translation. The current M1 molecule is a hydrazone compound. cellsignal.com Medicinal chemistry efforts could focus on modifying its chemical structure to improve its binding affinity for its molecular target(s), increase its bioavailability, and reduce potential off-target effects. High-throughput screening of compound libraries and structure-activity relationship (SAR) studies will be essential in identifying lead candidates with improved therapeutic profiles. The goal is to develop analogues that can achieve the desired therapeutic effect at lower concentrations, minimizing potential toxicity.

Addressing Potential Long-Term Effects and In Vivo Discrepancies

While many studies have highlighted the beneficial effects of M1, it is crucial to investigate its potential long-term effects and understand discrepancies observed between in vitro and in vivo models. For instance, a study on Leydig cell function found that while ex vivo treatment with M1 improved mitochondrial function and testosterone (B1683101) production in isolated aged rat Leydig cells, long-term in vivo treatment in aged rats led to decreased testosterone levels and testicular toxicity. nih.govnih.gov This discrepancy highlights the complexity of systemic administration and the potential for unintended off-target effects in different tissues. nih.gov Another study in mice suggested that M1 injections during proestrus could disrupt the estrous cycle and progesterone (B1679170) secretion. nih.gov Long-term toxicology studies in various animal models are necessary to assess the safety profile of M1 and its analogues. These studies should evaluate a range of physiological parameters and histopathology of major organs to identify any potential adverse effects.

Advancing Preclinical Research Towards Therapeutic Application

To bridge the gap between preclinical findings and clinical application, a concerted effort is needed to advance the research on M1. This includes conducting comprehensive preclinical studies to establish a clear therapeutic window, optimizing delivery methods, and developing reliable biomarkers to monitor its efficacy. Investigating different formulations and routes of administration will be important for maximizing its therapeutic potential for various diseases. Furthermore, identifying and validating biomarkers, such as changes in mitochondrial morphology or function in accessible tissues, will be crucial for monitoring treatment response in future clinical trials. The journey from a promising small molecule to a clinically approved therapeutic is long and requires rigorous and multifaceted research.

Q & A

Q. What experimental models are most appropriate for studying M1’s effects on mitochondrial fusion in vitro and in vivo?

Methodology: Use human iPSCs for in vitro studies to assess mitochondrial fusion via live-cell imaging with fluorescent mitochondrial markers (e.g., mitoDsRed or mitoGFP) . For in vivo models, employ diabetic rat cardiac tissue or pancreatic β-cells exposed to soluble cholesterol to evaluate M1’s role in restoring glucose-stimulated insulin secretion or mitigating ischemia/reperfusion injury . Validate fusion rates using quantitative metrics like mitochondrial interconnectivity indices or oxygen consumption rates (OCR).

Q. How does M1’s molecular structure influence its interaction with mitochondrial fusion proteins like MFN1 or OPA1?

Methodology: Perform co-immunoprecipitation assays using M1-treated cell lysates to identify binding partners (e.g., MFN1) . Structural modeling (e.g., molecular docking) can predict interaction sites between M1 (C₁₄H₁₀Cl₄N₂O, MW 364.1 g/mol) and fusion regulators. Compare results with mitochondrial fusion-deficient mutants (e.g., STHdhQ111/Q111 cells) to confirm functional dependencies .

Q. What concentration ranges of M1 are effective in promoting mitochondrial fusion without cytotoxicity?

Methodology: Conduct dose-response assays in iPSCs or β-cells using M1 dissolved in DMSO (solubility: 40 mg/mL) or ethanol (6 mg/mL). Measure fusion rates via fluorescence microscopy and cell viability via ATP assays or propidium iodide staining. Optimal concentrations typically range from 5–20 μM, but validate for each model .

Advanced Research Questions

Q. How can conflicting data on M1’s efficacy across cell types (e.g., iPSCs vs. cardiac cells) be resolved?

Methodology: Perform comparative transcriptomics to identify tissue-specific regulators of mitochondrial dynamics. For example, iPSCs may require higher M1 concentrations due to baseline metabolic hyperactivity, while cardiac cells might exhibit threshold-dependent responses . Use RNAi screens to silence candidate modifiers (e.g., MFN2 or DRP1) and assess M1’s rescue capacity.

Q. What experimental designs are optimal for testing M1 in combination therapies, such as with fission inhibitors like Mdivi1?

Methodology: Co-administer M1 and Mdivi1 in endothelial cells at varying ratios (e.g., 1:1 to 1:5) and quantify fusion/fission balance via time-lapse imaging . Assess functional outcomes, such as T-cell response modulation in transplant models, using flow cytometry for inflammatory markers (e.g., IFN-γ or IL-6).

Q. How do mitochondrial cholesterol levels influence M1’s ability to restore respiratory function in pancreatic β-cells?

Methodology: Treat β-cells with soluble cholesterol to induce dysfunction, then apply M1 and measure OCR via Seahorse assays. Correlate results with mitochondrial membrane potential (ΔΨm) using JC-1 dye. Validate via LC-MS/MS to quantify cholesterol accumulation and its spatial distribution in mitochondrial membranes .

Q. What biomarkers best validate M1’s therapeutic potential in preclinical models of diabetic cardiomyopathy?

Methodology: In diabetic rats, monitor cardiac output via echocardiography and mitochondrial ultrastructure via electron microscopy. Pair with plasma biomarkers (e.g., NT-proBNP for heart failure) and tissue-specific fusion protein expression (MFN1/2, OPA1) via Western blot .

Methodological & Data Analysis Questions

Q. Which statistical approaches are robust for analyzing mitochondrial fusion dynamics in high-content imaging datasets?

Methodology: Use automated image analysis tools (e.g., ImageJ plugins or CellProfiler) to quantify mitochondrial length, branching, and network complexity. Apply mixed-effects models to account for intra-experimental variability, and validate findings with ≥60 cells per condition across ≥3 replicates .

Q. How can researchers address variability in M1’s solubility across solvents (DMSO vs. ethanol) during experimental design?

Methodology: Pre-test solvent compatibility with cell lines using vehicle controls. For in vivo studies, optimize delivery methods (e.g., intraperitoneal injection in ethanol-based solutions) and confirm bioavailability via pharmacokinetic profiling .

Q. What controls are essential when assessing M1’s impact on mitochondrial fusion in disease models?

Methodology: Include untreated controls, solvent-only controls, and fusion-deficient genetic models (e.g., MFN1-knockout cells). For disease models like ischemia/reperfusion, use sham-operated animals to distinguish M1-specific effects from procedural artifacts .

Data Reproducibility & Validation

Q. How can conflicting results between in vitro and in vivo studies of M1 be reconciled?

Methodology: Cross-validate findings using ex vivo approaches, such as precision-cut tissue slices treated with M1. Compare transcriptomic signatures (RNA-seq) and metabolic profiles (metabolomics) across models to identify confounding factors like tissue-specific nutrient availability .

Q. What steps ensure reproducibility when measuring M1’s effects on mitochondrial fusion rates?

Methodology: Standardize cell culture conditions (e.g., passage number, serum batches) and imaging parameters (e.g., exposure time, magnification). Publish raw data and analysis pipelines in open repositories, adhering to FAIR principles .

Ethical & Translational Considerations

Q. What ethical guidelines apply to using M1 in preclinical studies involving transplantation models?

Methodology: Follow institutional animal care protocols (IACUC) for ischemia/reperfusion or transplantation studies. For human iPSC-derived cells, ensure compliance with stem cell research ethics (e.g., informed consent for donor lines) .

Q. How can researchers mitigate publication bias when reporting negative or neutral results for M1?

Methodology: Pre-register studies on platforms like Open Science Framework and submit negative data to journals specializing in null results (e.g., PLOS ONE). Disclose all experimental parameters, including batch-specific M1 purity (>98%) and storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.